molecular formula C11H16N2O7 B129492 1-Psicofuranosylthymine CAS No. 151327-23-0

1-Psicofuranosylthymine

Cat. No. B129492
CAS RN: 151327-23-0
M. Wt: 288.25 g/mol
InChI Key: DKRNELNEZOKLGD-KCGFPETGSA-N
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Description

1-Psicofuranosylthymine, also known as PFT, is a modified nucleoside that has been the subject of scientific research due to its potential applications in various fields. This compound is a derivative of thymidine, a nucleoside that is a building block of DNA. PFT has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 1-Psicofuranosylthymine involves its incorporation into DNA during replication, leading to the formation of modified DNA. This modified DNA can induce DNA damage and activate DNA repair mechanisms, leading to cell death or apoptosis. 1-Psicofuranosylthymine has also been shown to inhibit the activity of enzymes involved in viral replication, leading to the inhibition of virus growth.
Biochemical and Physiological Effects:
1-Psicofuranosylthymine has been shown to have different biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 1-Psicofuranosylthymine has been shown to induce apoptosis, inhibit cell proliferation, and activate DNA damage response pathways. In normal cells, 1-Psicofuranosylthymine has been shown to have minimal toxicity and does not affect cell growth or viability. In viral infections, 1-Psicofuranosylthymine has been shown to inhibit viral replication and reduce viral load.

Advantages and Limitations for Lab Experiments

1-Psicofuranosylthymine has several advantages for laboratory experiments, including its high yield and purity, stability, and ease of synthesis. 1-Psicofuranosylthymine can also be incorporated into DNA using standard molecular biology techniques, allowing for easy manipulation and analysis. However, 1-Psicofuranosylthymine has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 1-Psicofuranosylthymine, including:
1. Development of 1-Psicofuranosylthymine-based drugs for cancer and viral infections.
2. Optimization of 1-Psicofuranosylthymine synthesis methods to improve yield and purity.
3. Investigation of the structure-activity relationship of 1-Psicofuranosylthymine and its derivatives.
4. Study of the potential use of 1-Psicofuranosylthymine in gene therapy and genome editing.
5. Investigation of the potential effects of 1-Psicofuranosylthymine on epigenetic modifications and chromatin structure.
Conclusion:
In conclusion, 1-Psicofuranosylthymine is a modified nucleoside that has been the subject of scientific research due to its potential applications in various fields. 1-Psicofuranosylthymine has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. Future research on 1-Psicofuranosylthymine could lead to the development of new drugs and therapies for cancer and viral infections, as well as new insights into the mechanisms of DNA replication and repair.

Synthesis Methods

1-Psicofuranosylthymine can be synthesized using different methods, including enzymatic and chemical synthesis. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between thymidine and psicose, a rare sugar. Chemical synthesis, on the other hand, involves the use of chemical reagents to modify thymidine and psicose to obtain 1-Psicofuranosylthymine. Both methods have been used to obtain 1-Psicofuranosylthymine with high yield and purity.

Scientific Research Applications

1-Psicofuranosylthymine has been studied for its potential applications in various fields, including cancer research, virology, and drug development. In cancer research, 1-Psicofuranosylthymine has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. In virology, 1-Psicofuranosylthymine has been studied for its antiviral properties against different viruses, including HIV and herpes simplex virus. In drug development, 1-Psicofuranosylthymine has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.

properties

CAS RN

151327-23-0

Molecular Formula

C11H16N2O7

Molecular Weight

288.25 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O7/c1-5-2-13(10(19)12-9(5)18)11(4-15)8(17)7(16)6(3-14)20-11/h2,6-8,14-17H,3-4H2,1H3,(H,12,18,19)/t6-,7-,8-,11-/m1/s1

InChI Key

DKRNELNEZOKLGD-KCGFPETGSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@]2([C@@H]([C@@H]([C@H](O2)CO)O)O)CO

SMILES

CC1=CN(C(=O)NC1=O)C2(C(C(C(O2)CO)O)O)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2(C(C(C(O2)CO)O)O)CO

synonyms

1-(beta-D-psicofuranosyl)thymine
1-psicofuranosylthymine

Origin of Product

United States

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